molecular formula C11H7BrF3NO B3185966 4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline CAS No. 1189107-44-5

4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline

Cat. No.: B3185966
CAS No.: 1189107-44-5
M. Wt: 306.08 g/mol
InChI Key: HRERDLOPWAETMT-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with bromine, methyl, and trifluoromethoxy groups

Preparation Methods

The synthesis of 4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific reaction conditions, such as temperature, solvent, and the choice of base, can significantly influence the yield and purity of the final product.

Industrial production methods for this compound may involve optimizing these synthetic routes to enhance scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various bases and solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-2-methyl-8-(trifluoromethoxy)quinoline include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

1189107-44-5

Molecular Formula

C11H7BrF3NO

Molecular Weight

306.08 g/mol

IUPAC Name

4-bromo-2-methyl-8-(trifluoromethoxy)quinoline

InChI

InChI=1S/C11H7BrF3NO/c1-6-5-8(12)7-3-2-4-9(10(7)16-6)17-11(13,14)15/h2-5H,1H3

InChI Key

HRERDLOPWAETMT-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)Br

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)Br

Origin of Product

United States

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